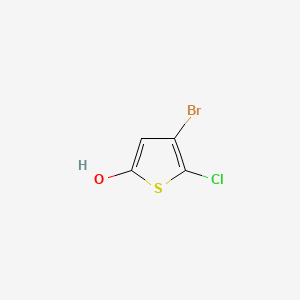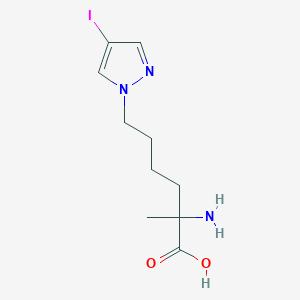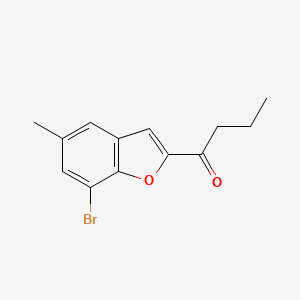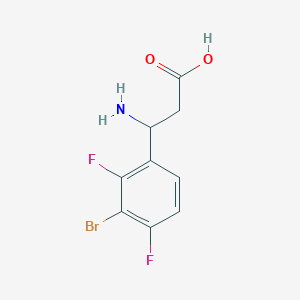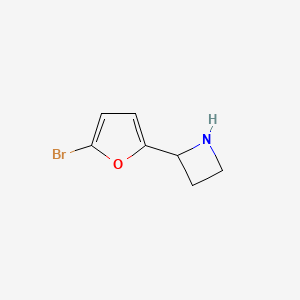![molecular formula C12H10N2O B15312902 (2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the aldehyde, followed by the addition of the acrylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylic acid.
Reduction: 3-(4-(1H-Pyrazol-1-yl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde: Similar structure but with different substitution patterns on the pyrazole ring.
4-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the acrylaldehyde moiety.
1-Phenyl-3-(4-pyridyl)-2-propen-1-one: Contains a pyridine ring instead of a pyrazole ring
Uniqueness
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde is unique due to its combination of a pyrazole ring and an acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H10N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-10H/b3-1+ |
Clé InChI |
AJHOJOQLIMXSQW-HNQUOIGGSA-N |
SMILES isomérique |
C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C=O |
SMILES canonique |
C1=CN(N=C1)C2=CC=C(C=C2)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


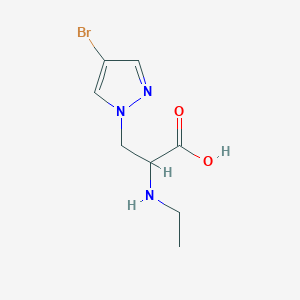
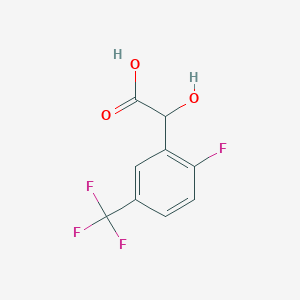
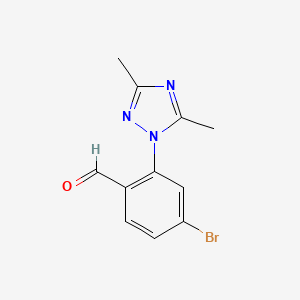
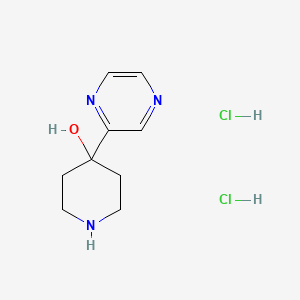
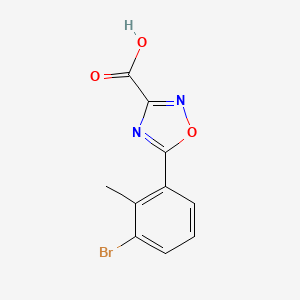
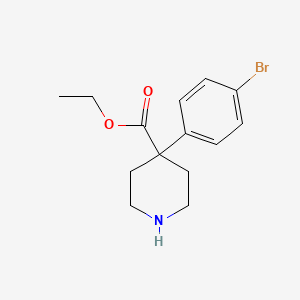
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

